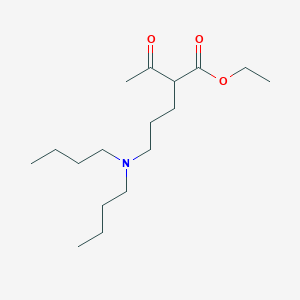
Ethyl 2-acetyl-5-(dibutylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-(dibutylamino)pentanoate is an organic compound with the molecular formula C17H33NO3. It is characterized by the presence of an ester functional group, a ketone group, and a tertiary amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-5-(dibutylamino)pentanoate typically involves the esterification of 2-acetyl-5-(dibutylamino)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-(dibutylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tertiary amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Ethyl 2-acetyl-5-(dibutylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5-(dibutylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various biochemical reactions, while the tertiary amine can interact with receptors and enzymes. These interactions can lead to changes in cellular processes and biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-5-(dimethylamino)pentanoate
- Ethyl 2-acetyl-5-(diethylamino)pentanoate
- Ethyl 2-acetyl-5-(dipropylamino)pentanoate
Uniqueness
Ethyl 2-acetyl-5-(dibutylamino)pentanoate is unique due to its specific combination of functional groups and the presence of the dibutylamino moiety.
Properties
CAS No. |
6344-40-7 |
|---|---|
Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-(dibutylamino)pentanoate |
InChI |
InChI=1S/C17H33NO3/c1-5-8-12-18(13-9-6-2)14-10-11-16(15(4)19)17(20)21-7-3/h16H,5-14H2,1-4H3 |
InChI Key |
SHSDJEPNRYJHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















